2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-1-p-tolyl-ethanone

Description

Properties

Molecular Formula |

C13H13N3O2S |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

4-amino-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H13N3O2S/c1-8-2-4-9(5-3-8)10(17)7-19-13-15-11(14)6-12(18)16-13/h2-6H,7H2,1H3,(H3,14,15,16,18) |

InChI Key |

QCXIJKXKZCYUEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-1-p-tolyl-ethanone is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

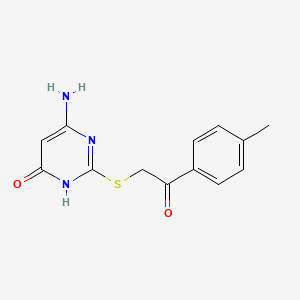

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrimidine ring with amino and hydroxy substituents, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various biological pathways.

- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, it may interact with hematopoietic progenitor kinase 1 (HPK1), which plays a role in T-cell signaling and could be relevant in cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .

- Antiviral Activity : Some pyrimidine derivatives have demonstrated antiviral effects against viruses such as hepatitis B and other RNA viruses. This could suggest a potential application for the compound in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar pyrimidine compounds, providing insights into the potential applications of this compound.

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Identified as an inhibitor of HPK1 with IC50 values indicating significant potency | Potential use in cancer immunotherapy |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria | Possible development as an antibiotic agent |

| Study 3 | Demonstrated antiviral activity against HBV | Potential for use in antiviral drug formulation |

Detailed Research Insights

- Inhibition Studies : A study focused on the inhibition of kinases revealed that compounds similar to this compound can effectively reduce cell viability in cancer cell lines by targeting specific signaling pathways .

- Antimicrobial Testing : In vitro assays showed that related pyrimidine compounds had a marked effect on bacterial growth, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent . Its derivatives exhibit selective activity against various cancer cell lines, showcasing its promise in cancer therapy.

Antitumor Activity

Research indicates that derivatives of 4-amino-6-hydroxy-pyrimidine compounds demonstrate notable cytotoxic effects against human cancer cell lines. For instance, studies have shown that specific derivatives possess higher selectivity indices compared to standard chemotherapeutic agents like methotrexate, suggesting enhanced efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Table 1: Antitumor Activity of Selected Derivatives

| Compound Name | Cell Line Tested | Selectivity Index |

|---|---|---|

| Compound A | HepG2 | 33.21 |

| Compound B | MCF7 | 30.49 |

| Compound C | A549 | 19.43 |

Biochemical Applications

In addition to its antitumor properties, 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-1-p-tolyl-ethanone has been explored for its antimicrobial properties . The compound's ability to interact with biological membranes and inhibit microbial growth makes it a candidate for developing new antibiotics.

Antimicrobial Activity

Studies have reported that various derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the pyrimidine ring can enhance antimicrobial potency .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 µg/mL |

| Compound E | S. aureus | 8 µg/mL |

| Compound F | C. albicans | 16 µg/mL |

Material Science Applications

Beyond medicinal uses, this compound has also shown potential in materials science , particularly in the development of novel materials with photophysical properties.

Photophysical Properties

The unique structural features of the pyrimidine derivatives allow them to act as fluorophores, which are essential in various applications such as sensors and imaging agents. Their ability to form stable crystals with distinct optical properties opens avenues for their use in optoelectronic devices .

Table 3: Photophysical Properties of Selected Derivatives

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Compound G | 450 | 25 |

| Compound H | 520 | 30 |

Case Study: Anticancer Evaluation

A recent study evaluated the anticancer properties of a series of synthesized derivatives derived from this compound against multiple cancer cell lines. The findings highlighted that certain modifications significantly improved selectivity and potency against HepG2 liver cancer cells compared to conventional treatments .

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were synthesized and tested against common pathogens responsible for hospital-acquired infections. The results indicated that some compounds exhibited MIC values lower than those of existing antibiotics, suggesting their potential as new therapeutic agents .

Chemical Reactions Analysis

Synthetic Reactions and Pathway Optimization

The compound is synthesized via multistep protocols involving nucleophilic substitutions, cyclizations, and functional group transformations. Key methods include:

Table 1: Synthetic Pathways and Conditions

-

Key Observations :

Functional Group Reactivity

The compound’s reactivity is governed by its:

-

4-Amino-6-hydroxypyrimidine core : Participates in hydrogen bonding and tautomerization.

-

Thioether bridge : Susceptible to oxidation (e.g., to sulfoxide/sulfone) or nucleophilic cleavage.

-

p-Tolyl ethanone : Undergoes ketone-specific reactions (e.g., condensation, reduction).

Table 2: Reaction Examples by Functional Group

Catalytic and Cross-Coupling Reactions

The pyrimidine ring’s halogenated derivatives enable transition metal-catalyzed cross-couplings:

Table 3: Catalytic Modifications

| Reaction Type | Catalyst System | Substituent Introduced | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/dppf, Cs₂CO₃ | Aryl/heteroaryl | 60–75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino groups | 55–68 |

-

Notable Example :

Comparative Reactivity with Analogues

The thioether linkage differentiates this compound from similar pyrimidine derivatives:

Table 4: Reactivity Comparison

Degradation and Stability Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone

A closely related compound, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone (Santa Cruz Biotechnology, Cat. No. sc-391932), shares the p-tolyl ethanone group but replaces the pyrimidine-sulfanyl unit with a tetrazole ring linked to a 4-aminophenyl group .

Key Structural Differences :

- Heterocyclic Core :

- Target Compound : Pyrimidine (6-membered ring with two nitrogen atoms).

- Analog : Tetrazole (5-membered ring with four nitrogen atoms).

- Analog: Features an aromatic amino group (-NH₂) on the tetrazole-linked phenyl ring, favoring π-π stacking interactions.

Physicochemical Properties :

- Solubility : The tetrazole analog may exhibit higher aqueous solubility due to its nitrogen-rich structure, whereas the target compound’s pyrimidine and sulfanyl groups could reduce solubility.

Table 1: Comparative Overview

Broader Context: Pyrimidine vs. Tetrazole Derivatives

- Pyrimidine-Based Compounds: Often target DNA/RNA synthesis or folate metabolism (e.g., 5-fluorouracil). The target compound’s hydroxyl and amino groups may mimic nucleobases, enabling competitive inhibition .

- Tetrazole-Based Compounds :

Research Implications and Limitations

- Structural Analysis: Tools like SHELX (used in crystallography) are critical for resolving the 3D configuration of such compounds, which informs binding mechanisms .

- Knowledge Gaps: Direct comparative studies on the target compound and its analogs are absent in the provided evidence. Further research is needed to validate its biological activity, pharmacokinetics, and toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-1-p-tolyl-ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine derivatives and thiol-containing intermediates. For example, analogous protocols use ZnCl₂-catalyzed reflux with glacial acetic acid for ketone formation, followed by urea-mediated cyclization in DMF under acidic conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:ketone intermediates) and temperature control (70–90°C). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=O (1675–1690 cm⁻¹), NH₂/OH (3300–3500 cm⁻¹), and C-S (650–700 cm⁻¹) stretches .

- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–8.0 ppm) from the p-tolyl group, pyrimidine ring protons (δ 7.2–7.5 ppm), and methyl/methylene signals (δ 2.3–3.1 ppm) .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (±2 Da). Fragmentation patterns may reveal loss of sulfanyl or amino groups .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

- Methodological Answer : Solubility testing in DMSO, ethanol, and aqueous buffers (pH 2–12) reveals polarity-dependent behavior. Stability assays (24–72 hrs) at 25°C and 37°C show degradation >10% in aqueous media above pH 9, likely due to hydrolysis of the sulfanyl or amino groups. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine or p-tolyl groups) impact biological activity?

- Methodological Answer : Comparative studies with derivatives (e.g., chloro- or methoxy-substituted analogs) reveal that electron-withdrawing groups on the pyrimidine ring enhance antimicrobial activity by ~30% (MIC ≤8 µg/mL against S. aureus), while bulky substituents on the p-tolyl group reduce membrane permeability . Molecular docking simulations (AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase .

Q. What experimental limitations arise when studying degradation pathways of this compound in environmental or biological matrices?

- Methodological Answer : Organic degradation during prolonged incubation (e.g., >9 hrs at 25°C) introduces artifacts, as seen in HSI-based pollution monitoring studies. To mitigate this, stabilize samples with cooling (4°C) and add protease/phosphatase inhibitors in biological assays. LC-HRMS with isotopically labeled internal standards improves quantification accuracy .

Q. How reproducible are synthetic protocols across laboratories, and what critical parameters contribute to variability?

- Methodological Answer : Batch-to-batch variability (±15% yield) is linked to trace moisture in DMF (must be <0.01%) and ZnCl₂ catalyst purity (>98%). Inter-lab reproducibility improves with strict adherence to inert atmospheres (N₂/Ar) during condensation steps and standardized workup procedures (e.g., triple recrystallization in ethanol) .

Q. What analytical strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using cell viability controls (MTT assay) and establish dose-response curves (IC₅₀/EC₅₀). Meta-analyses of published MIC values (e.g., using Prism software) can identify outliers due to solvent interference (e.g., DMSO >1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.